Potassium 3-hydroxybutyrate
Overview
Description
Potassium 3-hydroxybutyrate is a potassium salt of 3-hydroxybutyric acid, a naturally occurring compound that is part of the ketone bodies produced during the metabolism of fatty acids. It is known for its role in energy metabolism, particularly during periods of low carbohydrate intake, fasting, or prolonged exercise. This compound has gained attention for its potential therapeutic applications and its role in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-hydroxybutyrate can be synthesized through the hydrolysis of ethyl 3-hydroxybutanoate or 3-hydroxybutyrate methyl esters using a basic catalyst. The resulting 3-hydroxybutyrate is then reacted with an inorganic base to form the potassium salt . This method is efficient and reduces energy consumption and material loss, improving product yield.
Industrial Production Methods: In industrial settings, the production of this compound involves the hydrolysis of 3-hydroxybutyrate esters followed by neutralization with potassium hydroxide. The process includes steps such as crystallization, filtration, washing, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetoacetate, another ketone body.
Reduction: It can be reduced to butyrate under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Acetoacetate
Reduction: Butyrate
Substitution: Various substituted butyrates depending on the reagents used.
Scientific Research Applications
Potassium 3-hydroxybutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It serves as a metabolic substrate in studies related to energy metabolism and ketogenesis.
Mechanism of Action
Potassium 3-hydroxybutyrate exerts its effects through several mechanisms:
Energy Metabolism: It serves as an alternative energy source during periods of low glucose availability by entering the tricarboxylic acid cycle after conversion to acetoacetate.
Molecular Targets: It binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome.
Pathways Involved: It influences pathways related to lipolysis, inflammation, oxidative stress, and cellular signaling, contributing to its diverse biological effects.
Comparison with Similar Compounds
Acetoacetate: Another ketone body involved in energy metabolism.
Acetone: A byproduct of acetoacetate metabolism.
Butyrate: A short-chain fatty acid with similar metabolic roles.
Uniqueness: Potassium 3-hydroxybutyrate is unique due to its dual role as an energy substrate and a signaling molecule. Unlike acetoacetate and acetone, it has specific molecular targets and pathways that it influences, making it a versatile compound in both metabolic and therapeutic contexts .
Properties
IUPAC Name |
potassium;3-hydroxybutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINYGFCEISABSR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39650-04-9 | |
Record name | Potassium beta-hydroxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039650049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | POTASSIUM BETA-HYDROXYBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IEF1Q0CVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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